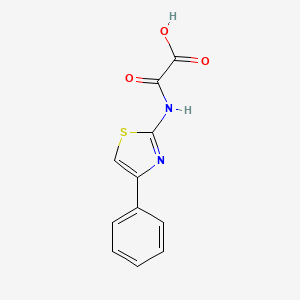

N-(4-phenyl-thiazol-2-yl)-oxamic acid

Description

Properties

Molecular Formula |

C11H8N2O3S |

|---|---|

Molecular Weight |

248.26 g/mol |

IUPAC Name |

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetic acid |

InChI |

InChI=1S/C11H8N2O3S/c14-9(10(15)16)13-11-12-8(6-17-11)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,13,14) |

InChI Key |

XHFUWPYJAUFIDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

N-(4-phenyl-thiazol-2-yl)-oxamic acid exhibits a range of biological activities, making it a valuable candidate for therapeutic applications:

- Antiallergy Activity : Studies have demonstrated that derivatives of this compound can significantly inhibit allergic responses in animal models. For instance, certain derivatives showed over 50% inhibition at doses lower than 2 mg/kg in rat passive cutaneous anaphylaxis models, outperforming traditional treatments like disodium cromoglycate .

- Antimicrobial Properties : Research indicates that thiazole derivatives possess notable antimicrobial activity against various pathogens. This compound has been evaluated for its minimum inhibitory concentration (MIC) against bacterial strains, showing promising results .

- Antiviral Effects : Preliminary studies suggest that compounds containing thiazole rings may exhibit antiviral properties against viruses like Coxsackievirus B, which is associated with severe infections .

- Anti-inflammatory and Analgesic Effects : The compound has also been reported to have anti-inflammatory and analgesic properties, contributing to its potential use in treating conditions such as asthma and other allergic disorders .

Antiallergy Efficacy

A significant study focused on the antiallergy effects of this compound derivatives demonstrated their ability to inhibit allergic responses effectively. In this study:

- Methodology : The efficacy was tested using the rat passive cutaneous anaphylaxis model.

- Results : Several derivatives achieved substantial inhibition at low doses, indicating their potential as effective antiallergy agents .

Antimicrobial Activity Assessment

In another investigation assessing antimicrobial activity:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Oxamic Acid Derivatives

a) N-(4-Substituted-thiazolyl)oxamic Acid Derivatives

- Key Example: PRH-836-EA (ethanolamine salt of N-[4-(1,4-benzodioxan-6-yl)-2-thiazolyl]oxamic acid). Activity: 50% inhibition at <0.4 mg/kg (IV) in rat PCA models, outperforming disodium cromoglycate (1.2 mg/kg IV) . Hydrolysis of oxamate esters to free oxamic acids generally increases potency, suggesting ester derivatives may act as prodrugs .

b) Ethylene Glycol Ether Derivatives

- Example: N-(4-Phenyl-thiazol-2-yl)-oxamic acid conjugated with diethylene glycol monoethyl ether. Molecular Formula: C₁₆H₁₈O₅N₂S (molecular weight: 350.39 g/mol). Properties: Melting point 80–81°C; enhanced solubility due to hydrophilic ethylene glycol chains .

Thiadiazole and Quinoline Analogs

a) 1,3,4-Thiadiazole Derivatives

- Example : 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine.

b) Quinoline-Thiadiazole Hybrids

- Example: (2-Chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. Synthesis: Derived from 3-formyl-2-chloroquinoline and oxamic acid thiohydrazides . Application: Primarily explored for synthetic chemistry rather than therapeutic use .

Hydrazide and Corrosion-Inhibiting Derivatives

a) Oxamic Acid Hydrazides

- Example : Chloro-acetic acid N′-(2-hydroxy-naphthalen-1-ylmethylene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazide.

Data Tables

Table 2: Impact of Substituents on Activity

Key Research Findings

Antiallergy Superiority : this compound derivatives show 10–30× higher potency than disodium cromoglycate in preclinical models, making them promising candidates for oral antiallergy therapies .

Structural-Activity Relationship (SAR) :

- The 4-phenyl group on the thiazole ring is critical for baseline activity, but substitutions here yield minimal gains .

- Hydrolysis of oxamate esters to free acids enhances activity, suggesting esters may require metabolic activation .

Divergent Applications : While thiazole-oxamic acids focus on antiallergy effects, structurally related thiadiazoles and hydrazides are explored for corrosion inhibition or agrochemical uses .

Preparation Methods

Solvent and Catalytic Systems

Comparative studies highlight solvent effects on yield:

-

Acetone : Achieves 78% yield in the patented method due to optimal solubility of intermediates.

-

Ethanol : Used in iodine-mediated cyclizations, yielding 62–83% in analogous thiazole syntheses but requiring longer reaction times (3 hours at 40°C).

-

DMF/Morpholine : Employed for thiohydrazide formations, though unsuitable for oxalylation due to side reactions with oxalyl chloride.

Catalysts such as p-toluenesulfonic acid (10 mol%) enhance cyclization efficiency by protonating carbonyl groups, increasing electrophilicity.

Temperature and Time

-

Cyclization Step : Heating to 105°C for 3 hours ensures complete ring closure.

-

Oxalylation Step : Room temperature (25°C) suffices for nucleophilic substitution, minimizing degradation.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

Recrystallization from ethanol or boiling water achieves >95% purity, as evidenced by single-spot TLC and consistent melting points (187–190°C).

Comparative Analysis of Synthetic Routes

The patented two-step method offers superior yield and scalability, while iodine-mediated routes provide versatility for functionalized analogs.

Challenges and Mitigation Strategies

-

Insolubility : The intermediate 2-amino-4-phenylthiazole’s low solubility necessitates polar aprotic solvents (DMSO) for further reactions.

-

Byproduct Formation : Excess oxalyl chloride leads to di-ester byproducts, mitigated by stoichiometric control and slow reagent addition.

-

Purification : Column chromatography (CH₂Cl₂/MeOH) resolves co-eluting impurities in small-scale syntheses .

Q & A

Q. What computational methods validate the structural and mechanistic properties of oxamic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.